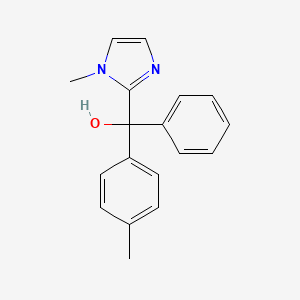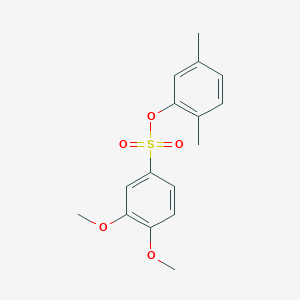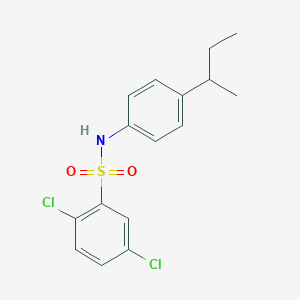![molecular formula C18H22O3 B4887558 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, due to its ability to enhance endurance and improve physical performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
作用機序
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. When activated by 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene, PPARδ promotes the oxidation of fatty acids, leading to increased energy production and improved endurance. It also increases the expression of genes involved in muscle fiber type switching, which can improve muscle strength and endurance.
Biochemical and Physiological Effects:
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several biochemical and physiological effects that contribute to its performance-enhancing properties. It increases the expression of genes involved in lipid metabolism, leading to increased fat burning and improved energy production. It also increases the expression of genes involved in muscle fiber type switching, leading to improved muscle strength and endurance. In addition, it has been shown to reduce inflammation and improve cardiovascular health.
実験室実験の利点と制限
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has several advantages for laboratory experiments. It is a potent and selective PPARδ agonist, making it an ideal tool for studying the role of PPARδ in various physiological processes. It is also well-tolerated in animal models, with no significant toxicity reported at therapeutic doses. However, its use in laboratory experiments is limited by its high cost and the complexity of its synthesis.
将来の方向性
There are several potential future directions for research on 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. One area of interest is its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanisms underlying its performance-enhancing properties and to develop safer and more effective PPARδ agonists.
合成法
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-bromo-4-chlorobutane to obtain 4-(4-methoxyphenoxy)butyl-1-chloride. This intermediate is then reacted with 3-methylbenzene-1,2-diamine in the presence of a base to yield 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene. The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been extensively studied for its potential therapeutic applications. Several preclinical studies have shown that it can improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been shown to improve cardiovascular health by reducing blood pressure and cholesterol levels. In addition, 1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-methoxy-4-[4-(3-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-6-5-7-18(14-15)21-13-4-3-12-20-17-10-8-16(19-2)9-11-17/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHOCRVUXOCSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[4-(3-methylphenoxy)butoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
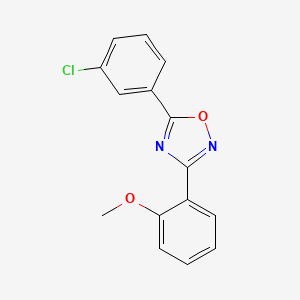
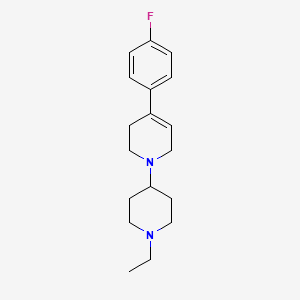
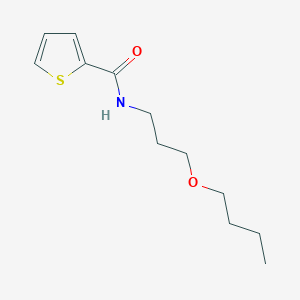

![1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]-4-phenylpiperazine](/img/structure/B4887540.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
